5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
5-methoxy-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-3-7-6(13-4-14-7)2-5(8)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
BWVZFBARFORLSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C(F)(F)F)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Sodium Metabisulfite-Mediated Condensation in Ethanol-Water
A highly efficient and mild method involves the condensation of substituted o-phenylenediamines with benzaldehydes using sodium metabisulfite (Na2S2O5) as an oxidant in an ethanol-water solvent mixture (9:1 v/v). This method is advantageous due to:
- Mild reaction conditions (room temperature).
- High yields (typically above 70%).
- Easy product isolation by filtration and washing with water and hexane.
Procedure Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Mix 2 mmol o-phenylenediamine derivative and 2 mmol substituted benzaldehyde with 4 mmol Na2S2O5 in 20 mL ethanol-water (9:1) | Stir at room temperature for 2 h |
| 2 | Monitor reaction by TLC | Completion of condensation |
| 3 | Filter reaction mixture, concentrate filtrate under vacuum | Solid residue obtained |
| 4 | Wash solid with water and n-hexane, dry at 80°C under reduced pressure | Pure benzimidazole derivative |
This method has been successfully applied to various substituted benzimidazoles and is adaptable for the methoxy and trifluoromethyl substitutions on the aromatic ring.
Cyclization Using Zinc Triflate Catalyst
Another reported method uses zinc triflate as a catalyst for the one-pot synthesis of 2-substituted benzimidazoles by condensing o-phenylenediamines with aldehydes in ethanol under reflux conditions.
- Reaction temperature: reflux in ethanol (~78°C).
- Catalyst loading: typically 10 mol% zinc triflate.
- Reaction time: approximately 8 hours.
- Product purification by column chromatography.
This method provides good yields and is suitable for substrates with electron-withdrawing groups like trifluoromethyl, although the methoxy substituent's electron-donating effect may require optimization of reaction time or catalyst amount.
Alternative Routes via Substituted o-Phenylenediamines
The synthesis of the key intermediate, 4-trifluoromethyl-2-methoxyaniline or its diamine derivative, can be achieved by:
- Nitration and reduction of appropriately substituted nitrobenzenes.
- Direct substitution on benzimidazole rings via diazotization and Sandmeyer-type reactions.
Subsequent cyclization with formic acid or carbon disulfide under reflux conditions yields benzimidazole or its thio analogues, which can be further functionalized to introduce the trifluoromethyl group.
| Method | Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sodium Metabisulfite in EtOH-H2O | o-Phenylenediamine + benzaldehyde + Na2S2O5, RT, 2 h | 70-80 | Mild conditions, easy workup | Na2S2O5 low solubility in organics |
| Zinc Triflate Catalysis | o-Phenylenediamine + aldehyde + Zn(OTf)2, reflux EtOH, 8 h | 65-75 | Efficient catalyst, one-pot | Longer reaction time, requires chromatography |
| Formic Acid Reflux | Diamine + formic acid, reflux | 60-70 | Simple reagents | Harsh conditions, longer time |
| Carbon Disulfide Reflux (Thio) | Diamine + CS2, reflux | >80 | High yield for thio analogues | Specific to thio derivatives |
- The presence of water in the solvent mixture enhances the solubility of sodium metabisulfite, allowing the reaction to proceed at room temperature with improved yields and selectivity.
- Electron-withdrawing trifluoromethyl groups can reduce nucleophilicity of the diamine, requiring longer reaction times or stronger catalysts.
- Methoxy substituents increase electron density, facilitating cyclization but may also lead to side reactions if conditions are too harsh.
- Purification is generally achieved by simple filtration and washing or by silica gel chromatography depending on the method used.
- Characterization of products is confirmed by FTIR, NMR, and HRMS to ensure structural integrity and substitution pattern.
The preparation of 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole is effectively achieved through condensation of appropriately substituted o-phenylenediamines with aldehydes under oxidative cyclization conditions. The sodium metabisulfite-mediated method in ethanol-water solvent offers a mild, high-yielding, and scalable approach. Alternative catalytic methods such as zinc triflate catalysis provide complementary routes with good efficiency. Optimization of reaction conditions must consider the electronic effects of methoxy and trifluoromethyl substituents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
- Oxidation can yield quinones.
- Reduction can yield amines.
- Substitution can yield halogenated benzimidazoles.
Scientific Research Applications
Antibacterial Activity
Benzimidazole derivatives have been extensively studied for their antibacterial activities. Research indicates that compounds similar to 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) comparable or superior to standard antibiotics like norfloxacin and chloromycin against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also demonstrated antifungal properties. Certain benzimidazole derivatives exhibited MIC values as low as 2 μg/ml against fungal strains such as Candida albicans and Aspergillus niger. This suggests that 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole could be a candidate for developing new antifungal agents .
Antiviral Activity
In the realm of virology, benzimidazole derivatives have shown efficacy against various viruses. For example, studies have reported that certain analogs inhibit enterovirus and herpes simplex virus with IC50 values significantly lower than those of existing antiviral drugs . The antiviral potential of these compounds positions them as promising leads in the search for new antiviral therapies.
Anticancer Potential
The anticancer properties of benzimidazoles are well-documented. Compounds related to 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole have been tested against various cancer cell lines, including colorectal carcinoma (HCT116). Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating strong anticancer activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Position and Geometry
The position of substituents significantly impacts biological activity and molecular interactions. For example:
- 5-Hydroxy-1-methylbenzimidazole vs. 6-Hydroxy-1-methylbenzimidazole : The 6-hydroxy derivative exhibits higher enhancing activity for influenza virus multiplication at low concentrations (0.44 mM), but the 5-hydroxy derivative achieves greater maximal enhancement at higher concentrations .
- 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole vs. 2-(Trifluoromethyl)-1H-benzimidazoles : Derivatives with trifluoromethyl at position 2 (e.g., 2-(trifluoromethyl)-1H-benzimidazole) show potent antiparasitic activity against Giardia intestinalis and Trichomonas vaginalis (IC₅₀: 0.5–2.0 µM), whereas the 5-methoxy-6-CF₃ derivative’s activity remains under investigation .
- 6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole : This derivative (CAS 1736-34-1) features chloro, methyl, and ethyl groups, demonstrating distinct steric effects compared to the methoxy-substituted target compound .
Crystallographic Data
Crystal structures of benzimidazoles reveal non-covalent interactions stabilizing their conformations:
- C-H···π and π-π stacking : Observed in compounds like 1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole, where trifluoromethyl groups influence packing via C-H···F and π-π interactions .
- Planarity : The benzimidazole core remains planar across derivatives, but substituents like -CF₃ introduce slight torsional angles (e.g., 9.62°–83.83° dihedral angles in trifluoromethyl-substituted analogs) .
Antiparasitic Activity
Note: Limited data exist for the target compound; analogs suggest positional effects on potency.
Antimicrobial and Antifungal Activity
- 2-(Trifluoromethyl) derivatives : Exhibit broad-spectrum activity against Entamoeba histolytica and Leishmania mexicana (IC₅₀: 1.0–3.0 µM), comparable to metronidazole .
- 6-Methoxy derivatives : Improved solubility but reduced activity compared to trifluoromethyl analogs .
Physicochemical Properties
Key observations:
- Trifluoromethyl groups enhance lipophilicity and metabolic resistance.
Biological Activity
5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique structural features, including a methoxy group and a trifluoromethyl group. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 220.15 g/mol
The compound's structure consists of a fused bicyclic system with nitrogen atoms, contributing to its diverse chemical properties and biological activities.
Biological Activities
Research indicates that 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole exhibits several significant biological activities:
Antimicrobial Activity
The compound has demonstrated effectiveness against various bacterial and fungal strains. For instance, it has shown notable antibacterial activity against Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL, outperforming standard antibiotics like amikacin . Additionally, it has moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .
| Microorganism | MIC (μg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 4 | Amikacin |
| Streptococcus faecalis | 8 | Amikacin |
| Candida albicans | 64 | Griseofulvin |
| Aspergillus niger | 64 | Griseofulvin |
Antiproliferative Activity
In cancer research, derivatives of benzimidazole, including this compound, have shown promising antiproliferative effects. For example, studies have indicated that specific derivatives can inhibit the growth of breast cancer cell lines (MDA-MB-231) effectively. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to the release of pro-apoptotic factors .
The biological activity of 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole can be attributed to several mechanisms:
- Apoptosis Induction : The compound disrupts mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol and activating caspases that lead to programmed cell death .
- Inhibition of Enzymatic Activity : Benzimidazole derivatives often exhibit inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes. This inhibition can reduce inflammation and potentially decrease cancer progression .
Case Studies
Recent studies have highlighted the efficacy of benzimidazole derivatives in treating various conditions:
- Anticancer Studies : A study evaluated multiple benzimidazole derivatives for their anticancer properties, showing that compounds similar to 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole could suppress tumor growth in vivo models significantly .
- Antileishmanial Activity : Some benzimidazole derivatives have been tested for activity against Leishmania tropica and L. infantum, revealing IC50 values in the low micromolar range, indicating high potency compared to established treatments like miltefosine .
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole?
The compound can be synthesized via Phillips cyclocondensation , reacting modified 1,2-phenylenediamine derivatives with trifluoroacetic acid under controlled conditions . Alternative methods include alkylation using NaH and benzyl halides in DMF, as demonstrated in the synthesis of structurally similar benzimidazoles. For example, reacting 2-(1H-benzimidazol-1-yl)-1-phenylethanol with NaH and a benzyl halide in DMF at reflux yields substituted benzimidazoles . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products.
Q. How should this compound be stored to ensure stability?
The compound is recommended to be stored at 2–8°C in a tightly sealed container to prevent degradation due to moisture or light exposure. This is based on stability data for structurally analogous benzimidazoles, which are prone to hydrolysis under humid conditions .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds stabilizing the lattice) .
- FTIR and NMR : Identify functional groups (e.g., methoxy and trifluoromethyl signals) and verify purity.
- HRMS (EI) : Confirm molecular weight and fragmentation patterns, as demonstrated for related benzimidazoles .
Advanced Research Questions
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
The crystal structure reveals non-covalent interactions (e.g., hydrogen bonds, π-stacking) critical for molecular recognition. For instance, the dihedral angles between the benzimidazole core and substituent rings (e.g., 75.97°–86.13° for trifluoromethylphenyl groups) influence steric hindrance and binding affinity . Modulating these angles via substituent placement could optimize interactions with biological targets like protozoan enzymes .
Q. What computational methods are suitable for predicting environmental risks or structure-activity relationships (SAR)?
- QSAR Modeling : Use RMSD (root-mean-square deviation) and electronic energy parameters (Table 6, ) to correlate structural features with bioactivity or environmental persistence.
- Docking Studies : Simulate interactions with parasitic targets (e.g., Giardia intestinalis enzymes) to prioritize derivatives for synthesis .
- DFT Calculations : Optimize geometry and predict reactivity sites using software like Gaussian, validated against experimental crystallographic data .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in reported anti-parasitic efficacy may arise from variations in assay conditions (e.g., pH, incubation time) or compound solubility. For example, trifluoromethyl-substituted benzimidazoles show variable activity against Leishmania mexicana depending on solvent choice (DMSO vs. aqueous buffers) . Systematic replication under standardized protocols, coupled with HPLC purity verification, is recommended .
Q. What experimental strategies can improve yield in large-scale synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance cyclization efficiency during benzimidazole formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, as shown in sulfoxidation reactions with H₂O₂ .
- Workflow Automation : Use continuous-flow reactors to minimize side reactions and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
